molecular formula C10H13N3O6 B170736 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate CAS No. 119005-80-0

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate

Cat. No.: B170736
CAS No.: 119005-80-0
M. Wt: 271.23 g/mol
InChI Key: WQIXFBBVGSVFBH-VVULQXIFSA-N
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Description

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate typically involves multiple steps, starting from simpler precursorsThe acetyloxy groups are then introduced via acetylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be converted to an amine, which can then be further modified to create drug candidates with specific biological activities .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,3R,4R,5R)-4-azido-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol]
  • [(2S,3S,4S,5R,6R)-methyl 6-(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yloxy)-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate]

Uniqueness

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is unique due to its specific stereochemistry and functional groups. The combination of azido and acetyloxy groups in a bicyclic framework provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-4(14)17-8-6-3-16-10(19-6)7(12-13-11)9(8)18-5(2)15/h6-10H,3H2,1-2H3/t6-,7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXFBBVGSVFBH-VVULQXIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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